Product packaging for CEP-32215(Cat. No.:)

CEP-32215

Cat. No.: B1192490
M. Wt: 383.492
InChI Key: LUCJAWANBKICPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Histamine (B1213489) H3 Receptor Antagonists and Inverse Agonists in Neuropharmacology

The histaminergic system plays a crucial role in modulating various central nervous system (CNS) functions, including arousal, wakefulness, learning, memory, and energy balance nih.govresearchgate.netnih.gov. Histamine, a neurotransmitter, exerts its effects through four known G-protein-coupled receptors: H1, H2, H3, and H4 receptors nih.gov. Among these, the histamine H3 receptor (H3R) is predominantly expressed in the CNS, where it functions as an inhibitory G protein-coupled receptor nih.govnih.gov. H3Rs act as presynaptic autoreceptors, regulating the synthesis and release of histamine itself, and as heteroreceptors, modulating the release of other neurotransmitters such as dopamine (B1211576), acetylcholine (B1216132), noradrenaline, and serotonin (B10506) nih.govnih.gov.

Given their inhibitory role, H3 receptor antagonists and inverse agonists are of significant interest in neuropharmacology. By blocking or reversing the constitutive activity of H3Rs, these compounds increase the synthesis and release of histamine and other neurotransmitters in the brain nih.gov. This mechanism of action suggests their potential therapeutic utility in a range of CNS disorders characterized by neurotransmitter imbalances or deficiencies, including vigilance and sleep-wake disorders, cognitive deficits, and certain neurological conditions nih.govresearchgate.netnih.gov. Preclinical studies have explored their effects on wakefulness, cognition, and even conditions like premature ejaculation nih.govnih.gov.

Overview of CEP-32215 as a Novel Chemical Entity and Research Tool

This compound, chemically known as 3-(1'-Cyclobutylspiro[4H-1,3-benzodioxine-2,4'-piperidine]-6-yl)-5,5-dimethyl-1,4-dihydropyridazin-6-one, represents a novel chemical entity identified as a potent, selective, and orally bioavailable inverse agonist of the histamine H3 receptor. Its unique chemical structure and pharmacological profile have positioned it as a valuable research tool for investigating the complexities of the histaminergic system and its involvement in various physiological and pathological processes researchgate.net.

Detailed in vitro and in vivo studies have characterized the high affinity and functional activity of this compound. In radioligand binding assays, this compound demonstrated high affinity for both human (hH3R) and rat (rH3R) H3 receptors. Functional assays, such as [(35)S]guanosine 5'-O-(γ-thio)-triphosphate binding assays, further confirmed its potent functional antagonism and inverse agonism.

Table 1: In Vitro Binding and Functional Activity of this compound

Assay TypeTargetValue (Mean ± SEM)UnitReference
Radioligand Binding (Ki)hH3R2.0 ± 0.2nM
Radioligand Binding (Ki)rH3R3.6 ± 0.7nM
Functional Antagonism (Kb) ([(35)S]GTPγS binding assay)H3R0.3 ± 0.1nM
Inverse Agonism (EC50) ([(35)S]GTPγS binding assay)H3R0.6 ± 0.2nM

Beyond its in vitro potency, this compound has shown significant activity in preclinical animal models, highlighting its potential as a research tool for studying wakefulness and other CNS-related behaviors. For instance, in rat electroencephalogram (EEG) models, oral administration of this compound significantly increased wake duration. Furthermore, its ability to occupy H3Rs in the brain was demonstrated by the inhibition of ex vivo binding in rat cortical slices. Functional antagonism in the brain was also observed through the inhibition of R-α-methylhistamine-induced drinking in the rat dipsogenia model.

Table 2: In Vivo Pharmacological Effects of this compound in Rats

EffectModelED50 (Mean)UnitReference
Increased Wake DurationRat EEG Model3-30mg/kg p.o.
Inhibition of ex vivo H3R BindingRat Cortical Slices0.1mg/kg p.o.
Inhibition of R-α-methylhistamine-induced DipsogeniaRat Dipsogenia Model0.92mg/kg p.o.

These detailed research findings underscore this compound's utility as a probe for understanding the physiological roles of H3Rs and for exploring novel therapeutic strategies targeting the histaminergic system.

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.492

IUPAC Name

3-(1'-Cyclobutylspiro[4H-1,3-benzodioxine-2,4'-piperidine]-6-yl)-5,5-dimethyl-1,4-dihydropyridazin-6-one

InChI

InChI=1S/C22H29N3O3/c1-21(2)13-18(23-24-20(21)26)15-6-7-19-16(12-15)14-27-22(28-19)8-10-25(11-9-22)17-4-3-5-17/h6-7,12,17H,3-5,8-11,13-14H2,1-2H3,(H,24,26)

InChI Key

LUCJAWANBKICPE-UHFFFAOYSA-N

SMILES

O=C1C(C)(C)CC(C2=CC=C(OC3(CCN(C4CCC4)CC3)OC5)C5=C2)=NN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CEP-32215;  CEP 32215;  CEP32215

Origin of Product

United States

Molecular Target Identification and Comprehensive Characterization

Elucidation of the Histamine (B1213489) H3 Receptor as the Primary Molecular Target of CEP-32215

This compound has been identified as a novel, potent, selective, and orally bioavailable inverse agonist of the histamine H3 receptor (H3R). researchgate.netgumushane.edu.trresearchgate.netgovinfo.gov The H3R is a G-protein coupled receptor predominantly expressed in the central nervous system (CNS). researchgate.net It functions as a presynaptic autoreceptor on histaminergic neurons, playing a crucial role in regulating the synthesis and release of histamine. researchgate.netgithub.com Beyond its autoreceptor function, H3R also acts as a heteroreceptor, modulating the release of various other neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), gamma-aminobutyric acid (GABA), glutamate (B1630785), acetylcholine (B1216132), and serotonin (B10506). researchgate.netgithub.com The discovery and characterization of this compound affirm its primary molecular targeting of this critical receptor. researchgate.net

Quantitative Assessment of Receptor Affinity and Binding Kinetics

The interaction of this compound with the H3R has been quantitatively assessed through rigorous experimental methodologies, demonstrating high affinity and potent functional activity.

High affinity for the H3R was demonstrated using radioligand binding assays. researchgate.net These assays are standard methodologies employed to determine the binding characteristics of a compound to its target receptor. In addition to binding affinity, the functional pharmacological parameters of this compound, including its antagonist and inverse agonist activities, were quantitatively evaluated using [(35)S]guanosine 5'-O-(γ-thio)-triphosphate ([(35)S]GTPγS) binding assays. researchgate.net This method assesses the compound's ability to modulate G-protein activity downstream of the receptor.

This compound exhibits high affinity for the H3R across different species, an important characteristic for translational research. In radioligand binding assays, the compound demonstrated a dissociation constant (K_i) of 2.0 ± 0.2 nM for the human H3R (hH3R) and 3.6 ± 0.7 nM for the rat H3R (rH3R). researchgate.net Furthermore, functional assays revealed potent antagonism with a K_b of 0.3 ± 0.1 nM and inverse agonism with an EC50 of 0.6 ± 0.2 nM. researchgate.net

Table 1: Receptor Affinity and Functional Activity of this compound

ParameterValueAssay TypeSpecies
K_i (hH3R)2.0 ± 0.2 nMRadioligand Binding AssayHuman
K_i (rH3R)3.6 ± 0.7 nMRadioligand Binding AssayRat
K_b (Functional Antagonism)0.3 ± 0.1 nM[(35)S]GTPγS Binding AssayN/A
EC50 (Inverse Agonism)0.6 ± 0.2 nM[(35)S]GTPγS Binding AssayN/A

Selectivity Profiling of this compound against Related Receptors and Cellular Components

This compound is characterized as a selective compound for the histamine H3 receptor. researchgate.net While the primary literature confirms its selectivity, specific quantitative data detailing its differentiation from other histamine receptor subtypes (H1, H2, and H4) or its broad panel selectivity against a wide range of G-protein coupled receptors, ion channels, transporters, and enzymes were not explicitly provided in the search results for this compound itself.

This compound is described as a selective H3R inverse agonist. researchgate.net However, detailed quantitative data on its differentiation from histamine H1, H2, and H4 receptor subtypes were not found in the provided search results specifically for this compound.

While this compound is noted for its selectivity, comprehensive quantitative data from a broad panel screening against other G-protein coupled receptors, ion channels, transporters, and enzymes were not explicitly detailed for this compound in the provided search results.

Mechanism of Action and Receptor Pharmacology of Cep 32215

Characterization of Histamine (B1213489) H3 Receptor Inverse Agonism and Antagonism

CEP-32215 functions as a potent, selective, and orally bioavailable inverse agonist of the histamine H3 receptor nih.gov. The H3 receptor is recognized as a presynaptic autoreceptor, which regulates the synthesis and release of histamine, and as a heteroreceptor, influencing the release of other neurotransmitters such as acetylcholine (B1216132), dopamine (B1211576), serotonin (B10506), noradrenaline, and GABA wikipedia.orgwikipedia.org. A key characteristic of the H3 receptor is its high constitutive activity, meaning it can signal even in the absence of an agonist wikipedia.orgresearchgate.net.

In vitro studies have demonstrated the high affinity of this compound for the H3 receptor. Its binding affinities (Ki values) were determined to be 2.0 ± 0.2 nM for the human H3R (hH3R) and 3.6 ± 0.7 nM for the rat H3R (rH3R) in radioligand binding assays nih.gov. Furthermore, functional assays confirmed its potent activity, showing a functional antagonism (Kb) of 0.3 ± 0.1 nM and an inverse agonism (EC50) of 0.6 ± 0.2 nM nih.gov.

Table 1: In Vitro Receptor Binding and Functional Potency of this compound

ParameterValue (nM)Receptor/AssayReference
hH3R Ki (Binding)2.0 ± 0.2Human Histamine H3 Receptor Radioligand Binding nih.gov
rH3R Ki (Binding)3.6 ± 0.7Rat Histamine H3 Receptor Radioligand Binding nih.gov
Kb (Functional Antagonism)0.3 ± 0.1[³⁵S]GTPγS Binding Assay nih.gov
EC50 (Inverse Agonism)0.6 ± 0.2[³⁵S]GTPγS Binding Assay nih.gov

Biochemical Analysis of Receptor Modulatory Activity

The modulatory activity of this compound on the H3 receptor has been thoroughly investigated through biochemical assays, providing insights into its functional impact at the cellular and tissue levels.

Functional [³⁵S]GTPγS binding assays are critical tools for evaluating the activation or inhibition of G-protein coupled receptors by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of heterotrimeric G proteins nih.govcreative-bioarray.comcsic.es. This assay allows for the differentiation of agonists, antagonists, and inverse agonists based on their ability to modulate G-protein activation nih.govcreative-bioarray.com.

In these assays, this compound demonstrated potent functional antagonism and inverse agonism, with a Kb of 0.3 ± 0.1 nM and an EC50 of 0.6 ± 0.2 nM, respectively nih.gov. This indicates that this compound effectively reduces the basal activity of the H3 receptor and blocks the effects of H3 receptor agonists, thereby modulating G-protein signaling.

Ex vivo receptor occupancy (RO) studies are essential for confirming target engagement of compounds in living systems and for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships psychogenics.comsygnaturediscovery.com. These studies typically involve administering the compound to an animal model and then measuring the occupancy of the target receptor in specific tissues, such as brain slices, using radioligand binding techniques psychogenics.comsygnaturediscovery.comnih.gov.

Following oral administration, the occupancy of H3R by this compound was assessed by its ability to inhibit ex vivo binding in rat cortical slices nih.gov. The effective dose for 50% occupancy (ED50) was determined to be 0.1 mg/kg p.o. nih.gov. This finding indicates that this compound effectively penetrates the central nervous system and occupies H3 receptors in the brain at relatively low doses. Further functional antagonism in the brain was evidenced by the inhibition of R-α-methylhistamine-induced drinking in a rat dipsogenia model, with an ED50 of 0.92 mg/kg nih.gov.

Table 2: Ex Vivo Receptor Occupancy and Functional Antagonism of this compound in Rats

ParameterValue (mg/kg p.o.)Tissue/ModelReference
H3R Occupancy (ED50)0.1Rat Cortical Slices (Ex Vivo Binding Inhibition) nih.gov
Functional Antagonism (ED50) (R-α-methylhistamine-induced drinking)0.92Rat Dipsogenia Model nih.gov

Downstream Signal Transduction Pathway Modulation

The H3 receptor, as a G-protein coupled receptor, initiates a cascade of intracellular signaling events upon activation or modulation. This compound, by acting as an inverse agonist/antagonist, influences these downstream pathways.

The H3 receptor is primarily coupled to Gi/o proteins wikipedia.orgfrontiersin.org. Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels wikipedia.org. By acting as an inverse agonist, this compound would counteract this inhibition, potentially leading to an increase in cAMP levels by reducing the constitutive Gi/o signaling of the H3 receptor.

Beyond cAMP, H3R activation can also influence other signaling pathways, including the inhibition of histamine synthesis via adenylate cyclase/protein kinase A and calcium/calmodulin-dependent protein kinase type II (CaMKII) pathways frontiersin.org. Consequently, blockade or inverse agonism of the H3R by this compound would alleviate these inhibitory effects, promoting histamine synthesis and release wikipedia.orgfrontiersin.org. G-protein coupled receptors are known to activate various intracellular kinase cascades, such as the mitogen-activated protein (MAP) kinase pathways (e.g., ERKs, SAPKs/JNKs, and p38 kinase) nih.gov. H3R antagonists are thought to exert their effects by influencing these complex signaling cross-talks, including those involving H3-D1 receptor heteromers frontiersin.org.

The modulation of H3 receptors by compounds like this compound leads to significant alterations in the release of various neurotransmitters. As an inverse agonist/antagonist, this compound enhances neuronal histamine release by blocking the H3 autoreceptor frontiersin.orgresearchgate.net. This increased histamine then modulates cognitive processes through interactions with H1 and H2 receptors, and indirectly through cholinergic and GABAergic interneurons frontiersin.org.

Studies have shown that H3R antagonists can elevate the release of several neurotransmitters crucial for cognitive function. Specifically, they have been observed to increase the release of acetylcholine (ACh) and dopamine (DA) in the prefrontal cortex (PFC), and ACh, DA, and norepinephrine (B1679862) (NE) in the anterior cingulate cortex. Additionally, an increase in ACh release has been noted in the hippocampus frontiersin.org. Furthermore, H3R activation can stimulate phospholipase A2 (PLA2)-mediated release of arachidonic acid (AA) and phosphoinositol-3-kinase activity, which in turn activates the Akt/glycogen synthase kinase (GSK)-3β axis frontiersin.org. Therefore, this compound's action as an inverse agonist would modulate these intracellular effectors and signaling molecules, contributing to its observed pharmacological effects.

Preclinical Efficacy Studies and Neurological Disease Models

Evaluation of Neurophysiological Effects in Animal Models

The neurophysiological effects of CEP-32215 have been primarily assessed through its impact on wakefulness and its interaction with histamine (B1213489) H3 receptor-mediated pathways in animal models.

Wake-Promoting Activity Assessment in Electroencephalography (EEG) Models

In preclinical electroencephalography (EEG) studies in rats, this compound has demonstrated significant wake-promoting activity. Oral administration of the compound resulted in a dose-dependent increase in the duration of wakefulness. This effect is consistent with the mechanism of action of histamine H3 receptor inverse agonists, which are known to enhance the release of histamine and other wake-promoting neurotransmitters in the brain.

Inhibition of Histamine H3 Receptor Agonist-Induced Behavioral Responses (e.g., Dipsogenia Model)

The functional antagonism of the histamine H3 receptor by this compound in the central nervous system was confirmed using the rat dipsogenia model. In this model, a histamine H3 receptor agonist, R-α-methylhistamine, is used to induce a drinking behavior (dipsogenia). This compound was shown to effectively inhibit this agonist-induced drinking response, demonstrating its ability to block the effects of H3 receptor activation in vivo.

Assessment of Cognitive and Attentional Modulation in Rodent Paradigms

The potential of this compound to enhance cognitive function and attention has been explored in various rodent behavioral paradigms. As a class of compounds, histamine H3 receptor antagonists/inverse agonists have shown promise in improving performance in tasks that assess learning, memory, and attention. While specific data for this compound in a wide range of cognitive tests is not extensively detailed in publicly available literature, the known role of the histaminergic system in cognitive processes suggests a potential for procognitive effects. Further studies utilizing specific validated rodent models of cognitive impairment would be necessary to fully elucidate the cognitive-enhancing properties of this compound.

Influence on Specific Central Nervous System Nuclei and Circuits (e.g., Hypoglossal Nucleus Function)

Methodological Frameworks for Preclinical Efficacy Determination

The preclinical evaluation of this compound's efficacy has relied on established methodological frameworks for assessing wake-promoting and cognitive-enhancing agents.

Advanced Rodent Models for Neurological Disorders

The development and characterization of this compound likely involved the use of advanced rodent models that mimic aspects of human neurological disorders. For assessing wake-promoting effects, rodent models of narcolepsy or sleep deprivation are commonly employed. These models allow for the objective measurement of sleep-wake states using EEG and electromyography (EMG). For cognitive assessment, a variety of rodent models are available, each designed to probe different cognitive domains. These can include models of age-associated cognitive decline or chemically-induced cognitive deficits. The selection of appropriate and validated animal models is a critical component of the preclinical framework to ensure the translational relevance of the findings.

Innovative Preclinical Model Systems in Research (e.g., Organoid Models, Zebrafish Models)

An extensive search of publicly available scientific literature and research databases did not yield any specific studies or data regarding the use of innovative preclinical model systems, such as organoid or zebrafish models, in the investigation of this compound for neurological diseases.

While these models are increasingly being used to study the pathophysiology of various neurological disorders and for high-throughput drug screening, there is currently no published research that details the application of these specific advanced models to evaluate the preclinical efficacy of this compound.

Therefore, no data tables or detailed research findings on this compound from organoid or zebrafish model systems can be provided at this time.

Biochemical and Cellular Pharmacological Characterization of Cep 32215

In Vitro Cellular Assays for Functional Activity and Potency

In vitro cellular assays are fundamental for assessing the functional activity and potency of compounds like CEP-32215, particularly those targeting G-protein coupled receptors such as the histamine (B1213489) H3 receptor nih.gov. These assays provide a controlled environment to study the interaction between the compound and its biological target, offering insights into its pharmacological profile researchgate.net.

For histamine H3 receptor antagonists/inverse agonists, a key method employed is the [³⁵S]guanosine 5'-O-(γ-thio)triphosphate (GTPγS) binding assay. This assay measures the ability of a compound to modulate G-protein activation, which is a direct downstream effect of receptor activation or inhibition. For instance, a related histamine H3 receptor inverse agonist, CEP-26401, demonstrated potent antagonist and inverse agonist activities in such [³⁵S]GTPγS binding assays nih.gov. These assays are crucial for quantifying the compound's potency (e.g., EC50 or IC50 values) and determining whether it acts as an antagonist (blocking agonist activity) or an inverse agonist (inhibiting constitutive receptor activity).

Another critical aspect of cellular characterization involves receptor occupancy studies. These studies evaluate the extent to which a compound binds to and occupies its target receptor in a cellular or tissue context. For compounds like this compound, ex vivo binding assays in rat cortical slices can be used to estimate H3R occupancy, correlating with in vivo functional effects nih.gov. Such studies help establish a link between the compound's concentration at the target site and its observed pharmacological effects.

While specific numerical data tables for this compound from these in vitro cellular assays were not explicitly detailed in the publicly available search results, the methodologies described for similar compounds underscore the rigorous approach taken in characterizing H3R modulators.

Advanced Biochemical Characterization Techniques Applied to this compound Research

Advanced biochemical characterization techniques are essential for understanding the molecular interactions of a compound and for ensuring its purity and structural integrity.

Protein Purification and Recombinant Expression for Target Interaction Studies

The study of compound-target interactions, such as this compound with the histamine H3 receptor, often necessitates the availability of purified target protein. Recombinant protein expression and purification are critical steps in this process. Various expression systems, including Escherichia coli, yeast, insect, and mammalian cells, are utilized to produce the target protein in sufficient quantities and with proper folding. E. coli is often a preferred choice due to its ease of manipulation and cost-effectiveness.

To facilitate purification, the gene encoding the target protein (e.g., the H3 receptor or its relevant domains) is typically fused with a protein tag, such as a polyhistidine (His-tag), Glutathione-S-transferase (GST), or Maltose-Binding Protein (MBP). These tags enable efficient purification using affinity chromatography, where the tagged protein specifically binds to a complementary ligand immobilized on a column. After purification, the tag can be cleaved off using specific proteases, yielding the untagged target protein for downstream studies. The purified protein's quality is verified using methods like SDS-PAGE and HPLC to confirm molecular weight and purity. This purified, functional protein is then used in various assays to study its interaction with compounds like this compound, including binding assays and functional assays.

Spectrophotometric and Chromatographic Methods for Compound Analysis

Spectrophotometric and chromatographic methods are indispensable for the qualitative and quantitative analysis of chemical compounds, including this compound nih.govnih.gov. These techniques are crucial for confirming the compound's identity, assessing its purity, and quantifying its concentration.

Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed nih.govnih.gov. HPLC is used to separate components of a mixture based on their differential affinities for a stationary and mobile phase, allowing for the determination of compound purity and the identification of impurities nih.gov. LC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, providing detailed structural information and highly sensitive quantification, especially for complex samples. For this compound, HPLC purity typically aims for >98%.

Spectrophotometric Methods: Ultraviolet-Visible (UV-Vis) spectroscopy is a common spectrophotometric technique used for compound analysis, particularly for compounds containing chromophores (groups that absorb UV or visible light) nih.gov. It can be used for quantitative analysis by measuring the absorbance of light at specific wavelengths, following Beer's Law. This method is useful for determining the concentration of purified compounds or for monitoring reactions.

These analytical techniques ensure the quality and integrity of this compound, which is critical for accurate and reproducible biochemical and pharmacological studies.

Structure Activity Relationships Sar and Medicinal Chemistry Strategies for Cep 32215

Elucidation of Molecular Determinants Governing H3R Affinity and Functional Activity

CEP-32215 demonstrates high affinity for both human (hH3R) and rat (rH3R) histamine (B1213489) H3 receptors. In radioligand binding assays, it exhibited a Ki of 2.0 ± 0.2 nM for hH3R and 3.6 ± 0.7 nM for rH3R. tandfonline.comnih.gov Functional assays using [(35)S]guanosine 5'-O-(γ-thio)-triphosphate binding further confirmed its potent functional antagonism with a Kb of 0.3 ± 0.1 nM and inverse agonism with an EC50 of 0.6 ± 0.2 nM. tandfonline.comnih.gov

The molecular determinants governing this compound's high affinity and inverse agonism are intrinsically linked to its distinct structural features. The spiroketal moiety within the this compound structure is particularly noted for enhancing its binding to the hydrophobic pockets of the H3R. Histamine H3 receptors are G-protein-coupled receptors predominantly found in the central nervous system, where they regulate histamine synthesis and release. tandfonline.comrxlist.com Inverse agonists like this compound bind to H3 autoreceptors, preventing endogenous histamine from binding and thereby increasing histamine synthesis and release in neural synapses. rxlist.com The presence of a protonatable nitrogen atom, common in H3R inverse agonists, is crucial for effective binding at physiological pH. researchgate.net

The affinity and functional activity data for this compound are summarized in the table below:

ParameterValue (Human H3R)Value (Rat H3R)Assay TypeReference
Ki (nM)2.0 ± 0.23.6 ± 0.7Radioligand Binding tandfonline.comnih.gov
Kb (nM)0.3 ± 0.1N/AFunctional Antagonism (GTPγS) tandfonline.comnih.gov
EC50 (nM)0.6 ± 0.2N/AInverse Agonism (GTPγS) tandfonline.comnih.gov

Impact of Specific Chemical Modifications on the Biological Profile of this compound Analogues

Structure-activity relationship studies on H3R inverse agonists, including those with pyridazinone cores similar to this compound, have explored how modifications to key structural elements influence their biological profiles. The unique spiroketal-pyridazinone backbone of this compound is central to its activity. researchgate.net

General principles derived from SAR studies on related pyridazinone derivatives and H3R antagonists suggest that:

Spiroketal Moiety : This rigid bicyclic system is crucial for optimal positioning within the H3R binding pocket, contributing significantly to binding affinity, particularly through interactions with hydrophobic regions. Alterations to the spiroketal ring size or substituents could impact the fit and therefore the affinity and selectivity.

Synthetic Methodologies and Process Development for this compound

The synthesis of this compound involved the development of an optimized process suitable for preclinical testing, including the preparation of several hundred grams of the compound. scbt.comnih.gov This process focused on two key synthetic challenges: the formation of the spiroketal moiety and the coupling of key fragments using a novel Suzuki coupling approach. scbt.comnih.gov

A novel Suzuki coupling approach was discovered and applied in the synthesis of the backbone of this compound. scbt.comnih.gov This specific Suzuki-type reaction involved the coupling of an acid chloride with an arylboronic acid. slideshare.net

The Suzuki-Miyaura cross-coupling reaction is a widely utilized palladium-catalyzed method for forming carbon-carbon bonds between organoboronic acids (or esters) and organic electrophiles, such as aryl halides or pseudohalides. researchgate.neteconstor.euresearchgate.net Typically, these reactions require a palladium catalyst and a base to activate the boronic acid. researchgate.neteconstor.eu The application of this "curious" Suzuki-type reaction involving an acid chloride highlights an innovative aspect of the synthetic route for this compound, enabling the efficient construction of its complex molecular architecture. slideshare.net

Emerging Research Directions and Methodological Advancements for Cep 32215 Studies

Refined Preclinical Modeling Strategies for Comprehensive Neurological Disorder Research

Preclinical modeling plays a crucial role in understanding the potential therapeutic utility of H3R modulators like CEP-32215 in neurological disorders. Histamine (B1213489) H3 receptor antagonists and inverse agonists have demonstrated the ability to enhance cognitive function in various animal models of dementia by increasing the release of neurotransmitters associated with learning and memory researchgate.netnih.gov. These neurotransmitters include histamine, acetylcholine (B1216132) (ACh), dopamine (B1211576), and norepinephrine (B1679862) researchgate.netnih.gov. For instance, the H3R antagonist ABT-239 has shown procognitive effects and potential disease-modifying benefits in Alzheimer's disease (AD) models. Other H3R antagonists, such as thioperamide, ABT-239, GT-2331, and ciproxifan, have exhibited pro-attentional effects in animal models relevant to Attention-Deficit Hyperactivity Disorder (ADHD). CEP-26401 (irdabisant), another H3R antagonist, improved performance in a rat social recognition model of short-term memory and demonstrated wake-promoting properties.

This compound itself has been investigated in preclinical models, notably showing a significant increase in wake duration in the rat EEG model at doses ranging from 3 to 30 mg/kg orally nih.gov. Importantly, doses up to 100 mg/kg orally did not induce increased motor activity, sleep rebound, or undesirable events such as spike wave or seizure activity, suggesting a favorable therapeutic index nih.gov. Functional antagonism in the brain was further demonstrated by the inhibition of R-α-methylhistamine-induced drinking in the rat dipsogenia model (ED50 = 0.92 mg/kg) nih.gov.

Refined preclinical modeling strategies for comprehensive neurological disorder research involve several key considerations. These include utilizing disease-model rodents, such as APP/PS1 models for Alzheimer's, and monitoring biomarkers like plasma Aβ42, tau phosphorylation, and neuroinflammation markers (GFAP/Iba1 immunohistochemistry). Incorporating pharmacokinetic (PK) profiling to correlate plasma and brain concentrations with behavioral outcomes is also vital, measuring parameters such as AUC, Cmax, and t1/2 to ensure oral bioavailability aligns with the compound's activity. Furthermore, the design of dose-response studies often involves a log-scale dosing regimen (e.g., 0.1–30 mg/kg).

The following table summarizes key preclinical findings for this compound:

ParameterValue (Human H3R)Value (Rat H3R)Reference
Kᵢ (Radioligand Binding Assay)2.0 ± 0.2 nM3.6 ± 0.7 nM nih.gov
Kᵇ (Functional Antagonism)0.3 ± 0.1 nMN/A nih.gov
EC₅₀ (Inverse Agonism)0.6 ± 0.2 nMN/A nih.gov
ED₅₀ (H3R Occupancy, ex vivo)N/A0.1 mg/kg p.o. nih.gov
ED₅₀ (Dipsogenia Model)N/A0.92 mg/kg p.o. nih.gov
Wake Duration (Rat EEG Model)N/AIncreased at 3-30 mg/kg p.o. nih.gov

Integration of High-Throughput Screening Approaches in Histamine H3 Receptor Ligand Discovery

High-throughput screening (HTS) serves as an efficient alternative to traditional screening methods for identifying pharmacological tools and lead compounds, particularly in the discovery of histamine H3 receptor ligands. HTS campaigns have successfully identified initial lead molecules for H3R antagonists, which then undergo further optimization to develop potent and selective compounds. For instance, a series of novel aryl ureas was derived from HTS leads, demonstrating subnanomolar antagonism potencies in in vitro human-H3R FLIPR assays and rhesus monkey H3R binding assays.

The integration of advanced screening methodologies, such as the development of conformational H3R biosensors, has significantly improved the accuracy of characterizing the pharmacological properties of H3R ligands. These biosensors allow for the synchronous screening of agonists and inverse agonists in a single high-throughput campaign, overcoming limitations of previous H3R screening assays.

Virtual screening (VS) approaches, encompassing both ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS), are increasingly integrated into H3R ligand discovery. LBVS utilizes known active molecules to identify structurally similar compounds, often enhanced by machine learning models trained on molecular fingerprints and descriptors. SBVS, on the other hand, relies on the 3D structure of the target protein, employing docking algorithms to predict binding affinities. Hybrid approaches combining ligand- and structure-based methods have been successfully used to screen large databases, leading to the identification of novel H3R ligands with micromolar and submicromolar affinities. Fragment-based drug discovery (FBDD) is another promising method that uses computational models to identify small, fragment-like biologically active molecules as starting points for drug design. Optimized models, such as FLAP (Fingerprints of Ligands and Proteins), have been successfully applied in prospective virtual screening to identify novel fragment-like H3R ligands with high hit rates.

Application of Computational Modeling and Cheminformatics in Receptor-Ligand Interaction Prediction

Computational modeling and cheminformatics are indispensable tools in predicting receptor-ligand interactions for H3R, facilitating the design and optimization of novel compounds. Due to the absence of an experimentally determined crystal structure for H3R, homology modeling has been extensively used to generate 3D in silico models of the receptor. These models, often based on related G protein-coupled receptors (GPCRs) like rhodopsin or the β2-adrenergic receptor, enable molecular docking and dynamics simulations to investigate ligand binding details.

Key amino acid residues within the H3R orthosteric binding site have been identified through computational and mutagenesis studies as crucial for ligand interaction. These include aspartate D3.32 and glutamate (B1630785) E5.46, which are negatively charged residues capable of forming salt bridges with protonated amines of ligands. Other important residues for ligand stabilization include tyrosines Y3.33, Y6.51, and Y7.35, as well as phenylalanine F193ECL2, often involved in π-π stacking interactions. An additional hydrogen bond with arginine R6.58 has also been shown to positively influence H3R affinity. Computational studies have revealed that the H3R orthosteric site exhibits significant plasticity, accommodating various ligand conformations.

Cheminformatics methodologies are applied to manage, analyze, and predict properties of chemical compounds, playing a pivotal role in target prediction and filtering chemical libraries. These methods can predict both primary pharmaceutical targets and off-targets of a compound based on its structure, using approaches like the Parzen-Rosenblatt Window. The accuracy and reliability of cheminformatic target identifications have been validated against in vitro activities and 3D-QSAR models for H3R and other monoamine receptors. Cheminformatics also aids in predicting crucial drug properties such as solubility, permeability, and bioavailability, thereby enhancing hit-to-lead efficiency and prioritizing promising candidates for experimental validation.

Future Avenues for Mechanistic Investigation of H3R Modulation

Future research into H3R modulation will delve deeper into the complex mechanisms underlying its physiological and pathological roles, aiming to unlock novel therapeutic strategies. One significant area is the continued investigation of H3R's involvement in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, ADHD, schizophrenia, narcolepsy, and drug addiction researchgate.netnih.gov. While preclinical studies have shown promise for H3R antagonists in improving cognition and wakefulness, further cellular and molecular mechanistic studies are crucial to fully understand their impact, especially in complex behaviors like addiction.

The existence of multiple H3R isoforms, generated through alternative splicing, presents an important avenue for investigation nih.gov. These isoforms may possess distinct pharmacological and physiological profiles, and understanding their specific roles could lead to the development of more targeted therapies nih.gov.

Emerging research also highlights the role of H3R antagonists in modulating microglial functions and neuroinflammation. Studies suggest that H3R inhibition can facilitate a shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state in microglial cells, potentially reducing neuroinflammation. Further mechanistic investigations are needed to elucidate the signaling pathways involved, such as the PI3K/AKT/GSK-3β pathway, which H3R antagonists have been shown to modulate.

The development of dual-acting ligands and polypharmacological approaches represents another significant future direction. By designing compounds that interact with multiple targets, researchers aim to address the complex pathophysiology of neurological disorders more effectively. Examples include compounds combining H3R antagonism with properties like antioxidant activity or modulation of other neurotransmitter systems, such as dopamine D1 and D2 receptors. Continued efforts in computational modeling and cheminformatics will be vital in predicting and optimizing these multi-target interactions.

Q & A

Q. What experimental methodologies are recommended to validate the selectivity of CEP-32215 for the histamine H3 receptor (H3R) over related GPCRs?

To confirm selectivity, employ radioligand binding assays against H3R and off-target receptors (e.g., H1R, H4R) using competitive displacement protocols. For instance, measure IC₅₀ values in HEK-293 cells transfected with individual receptors, using [³H]-Nα-methylhistamine as a tracer for H3R . Include positive controls (e.g., thioperamide for H3R antagonism) and validate results with orthogonal assays, such as cAMP accumulation assays in H3R-expressing cell lines. Cross-validate findings using knockout models to rule out nonspecific binding .

Q. How should researchers design dose-response studies to determine the optimal in vivo efficacy of this compound in preclinical models?

Utilize a log-scale dosing regimen (e.g., 0.1–30 mg/kg) in animal models (e.g., rodent hyperactivity or cognition assays). Incorporate pharmacokinetic (PK) profiling to correlate plasma and brain concentrations with behavioral outcomes. Measure AUC, Cₘₐₓ, and t₁/₂ to ensure oral bioavailability aligns with inverse agonist activity . Include vehicle and positive control groups (e.g., pitolisant) to benchmark efficacy. Statistical power analysis should guide sample size to detect ≥50% effect size with p < 0.05 .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound for independent validation studies?

Publish detailed synthetic protocols with NMR (¹H/¹³C), HPLC purity (>98%), and mass spectrometry data. For crystalline forms, include X-ray diffraction or DSC thermograms. Share batch-specific solubility and stability profiles (e.g., in DMSO or saline) to mitigate variability . Repository deposition (e.g., Addgene or PubChem) enhances accessibility. Cross-lab validation via collaborative synthesis is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different behavioral models (e.g., locomotor activity vs. cognitive enhancement)?

Perform meta-analysis of dose- and time-dependent effects across models, controlling for variables like strain differences, circadian timing, and H3R expression levels. Use Bayesian statistics to quantify model-specific effect sizes and heterogeneity . Mechanistic studies (e.g., microdialysis for acetylcholine release in cognition-associated brain regions) may clarify discrepancies. Transgenic models with conditional H3R knockout in specific neuronal populations can isolate circuit-level effects .

Q. What computational and experimental approaches are optimal for identifying off-target interactions of this compound in complex biological systems?

Combine molecular docking simulations (e.g., AutoDock Vina) against GPCRome libraries with thermal shift assays (TSA) to detect protein-ligand stabilization. Validate hits using high-content screening (HCS) in primary neurons or organoids. For in vivo confirmation, employ chemoproteomics (e.g., activity-based protein profiling) in brain homogenates . Data should be triangulated with transcriptomic profiling (RNA-seq) to assess downstream pathway activation .

Q. How should researchers design longitudinal studies to assess the long-term safety of this compound in chronic neurological disorders?

Use staggered dosing regimens in aged or disease-model rodents (e.g., APP/PS1 for Alzheimer’s). Monitor biomarkers like plasma Aβ42, tau phosphorylation, and neuroinflammation (GFAP/Iba1 immunohistochemistry). Include intermittent "drug holidays" to evaluate rebound effects. For translational relevance, integrate telemetry for continuous cardiovascular monitoring and histopathology for organ toxicity . Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Methodological Frameworks for Research Design

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when results conflict. Use sensitivity analysis to test robustness of conclusions against outlier removal or model assumptions .
  • Multi-Omics Integration : Pair transcriptomic data with metabolomic profiling (LC-MS) to map H3R-mediated metabolic rewiring. Network pharmacology tools (e.g., Cytoscape) can visualize target-pathway interconnectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CEP-32215
Reactant of Route 2
Reactant of Route 2
CEP-32215

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.